(Pyr11)-Amyloid b-Protein (11-40)

Description

Overview of Amyloid-beta (Aβ) Peptides in Neurodegenerative Research

Amyloid-beta peptides are the primary components of the amyloid plaques found in the brains of individuals with Alzheimer's disease. bmbreports.org These peptides are derived from the amyloid precursor protein (APP) through sequential cleavage by β- and γ-secretases. nih.gov While Aβ peptides are known to have roles in normal physiological functions, such as influencing synaptic activity and aiding in blood-brain barrier recovery, their misfolding and aggregation into neurotoxic species are considered a primary cause of neurodegenerative disorders. bmbreports.org The most common isoforms studied are Aβ(1-40) and Aβ(1-42). nih.govnih.gov The accumulation of these peptides into various forms, including oligomers, protofibrils, and mature fibrils, is a hallmark of Alzheimer's pathology. bmbreports.orgrsc.org

Identification and Pathological Significance of N-Terminally Truncated and Modified Aβ Isoforms

Beyond the full-length Aβ peptides, a significant portion of the amyloid deposits in Alzheimer's brains consists of N-terminally truncated and modified species. nih.govnih.gov These variants, such as those starting at the 3rd, 4th, or 11th amino acid residue, are not merely byproducts but are believed to play a crucial role in the pathogenesis of the disease. frontiersin.orgfrontiersin.org Research has shown that N-terminally truncated forms are major constituents of amyloid plaques and are implicated in initiating the aggregation process. nih.govfrontiersin.org Some of these truncated forms, like Aβ4-42, were among the first N-terminally truncated species to be identified. frontiersin.org The presence and concentration of these isoforms in cerebrospinal fluid are being explored as potential biomarkers for disease progression. frontiersin.orgnih.gov

Specific Focus on Pyroglutamate (B8496135) Modification at Position 11: The (Pyr11) Constituent

A particularly significant modification of N-terminally truncated Aβ is the formation of pyroglutamate (pE or pGlu) at the N-terminus. nih.govbohrium.com This occurs when an N-terminal glutamate (B1630785) residue undergoes cyclization, a reaction catalyzed by the enzyme glutaminyl cyclase. nih.govnih.gov The resulting pyroglutamate-modified Aβ peptides, including (Pyr11)-Aβ, are found in high concentrations in the core of amyloid plaques. nih.govbohrium.com This modification is believed to be a critical step in the development of Alzheimer's disease, as inhibiting glutaminyl cyclase has been shown to improve cognitive functions in animal models. nih.gov The presence of the pyroglutamate residue enhances the peptide's hydrophobicity and resistance to degradation, contributing to its propensity to aggregate and its neurotoxic effects. acs.org

The Role of the (11-40) Fragment in Amyloidogenesis Research

The (11-40) fragment of Aβ, particularly its pyroglutamated form, (Pyr11)-Aβ(11-40), is a subject of intensive research due to its distinct properties in amyloidogenesis. Studies have revealed that Aβ(11–40/42) constitutes a significant portion, around 19%, of the plaque load in Alzheimer's patients. nih.gov This fragment exhibits heightened amyloidogenicity, meaning it aggregates into amyloid fibrils more rapidly than the full-length Aβ(1-40). nih.gov Specifically, Aβ(11-40) has a significantly shorter nucleation time and a faster elongation rate compared to Aβ(1-40). nih.gov Furthermore, research indicates that the pyroglutamate-modified (Pyr11)-Aβ(11-40) fibrils are more toxic than their wildtype counterparts. nih.govresearchgate.net While structurally similar to Aβ(1-40) fibrils, exhibiting the typical two β-strands connected by a short turn, a unique intermolecular contact has been observed in (Pyr11)-Aβ(11-40) fibrils, highlighting the structural impact of this modification. nih.govnih.gov The ability of N-terminally truncated fragments like Aβ(11-40) to co-fibrillize with full-length Aβ peptides further complicates the amyloid aggregation landscape, potentially accelerating fiber formation and influencing the morphology and toxicity of the resulting amyloid deposits. nih.gov

| Feature | Aβ(11-40) | Aβ(1-40) |

| Nucleation Time | 27 ± 0.3 h | 65 ± 1 h |

| Elongation Rate | 0.44 ± 0.02 h⁻¹ | 0.23 ± 0.04 h⁻¹ |

| Plaque Load Contribution | Aβ(11–40/42) constitutes ~19% | A major component of plaques |

Properties

IUPAC Name |

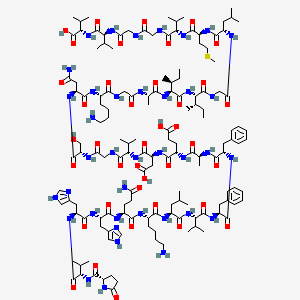

(4S)-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-3-(1H-imidazol-4-yl)-2-[[(2S)-3-(1H-imidazol-4-yl)-2-[[(2S)-3-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]propanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C143H226N38O39S/c1-24-78(19)117(138(214)154-65-106(188)160-92(52-70(3)4)128(204)166-91(48-51-221-23)126(202)175-111(72(7)8)136(212)152-62-104(186)150-63-108(190)174-113(74(11)12)141(217)179-116(77(17)18)143(219)220)181-142(218)118(79(20)25-2)180-120(196)80(21)157-105(187)64-151-121(197)86(40-32-34-49-144)163-132(208)98(58-102(147)184)170-135(211)100(67-182)161-107(189)66-153-137(213)112(73(9)10)176-134(210)99(59-110(193)194)171-124(200)90(44-47-109(191)192)162-119(195)81(22)158-127(203)94(54-82-36-28-26-29-37-82)168-129(205)95(55-83-38-30-27-31-39-83)172-139(215)115(76(15)16)178-133(209)93(53-71(5)6)167-122(198)87(41-33-35-50-145)164-123(199)89(42-45-101(146)183)165-130(206)96(56-84-60-148-68-155-84)169-131(207)97(57-85-61-149-69-156-85)173-140(216)114(75(13)14)177-125(201)88-43-46-103(185)159-88/h26-31,36-39,60-61,68-81,86-100,111-118,182H,24-25,32-35,40-59,62-67,144-145H2,1-23H3,(H2,146,183)(H2,147,184)(H,148,155)(H,149,156)(H,150,186)(H,151,197)(H,152,212)(H,153,213)(H,154,214)(H,157,187)(H,158,203)(H,159,185)(H,160,188)(H,161,189)(H,162,195)(H,163,208)(H,164,199)(H,165,206)(H,166,204)(H,167,198)(H,168,205)(H,169,207)(H,170,211)(H,171,200)(H,172,215)(H,173,216)(H,174,190)(H,175,202)(H,176,210)(H,177,201)(H,178,209)(H,179,217)(H,180,196)(H,181,218)(H,191,192)(H,193,194)(H,219,220)/t78-,79-,80-,81-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,111-,112-,113-,114-,115-,116-,117-,118-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIXXUMLEJRQLQZ-JUNKFJHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)C)NC(=O)C5CCC(=O)N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]5CCC(=O)N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C143H226N38O39S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3133.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Characterization and Conformational Landscape of Pyr11 Amyloid B Protein 11 40

Primary Sequence Analysis and Modifications

(Pyr11)-Amyloid β-Protein (11-40) is a 30-amino-acid peptide derived from the amyloid precursor protein. Its formation involves the truncation of the first 10 amino acids and a post-translational modification of the new N-terminal glutamate (B1630785) residue (E11). nih.gov This glutamate undergoes an intramolecular cyclization, catalyzed by the enzyme glutaminyl cyclase, to form a five-membered lactam ring known as pyroglutamate (B8496135) (pGlu or Pyr). nih.govbohrium.com This modification neutralizes the N-terminal charge and increases the hydrophobicity of the peptide, which is believed to contribute to its increased aggregation propensity and resistance to degradation. embopress.org

The primary amino acid sequence for (Pyr11)-Amyloid β-Protein (11-40) is: (Pyr)VHHQKLVFFAEDVGSNKGAIIGLMVGGVV mdpi.com

| Position | Amino Acid (3-Letter) | Amino Acid (1-Letter) |

|---|---|---|

| 11 | Pyr | pE |

| 12 | Val | V |

| 13 | His | H |

| 14 | His | H |

| 15 | Gln | Q |

| 16 | Lys | K |

| 17 | Leu | L |

| 18 | Val | V |

| 19 | Phe | F |

| 20 | Phe | F |

| 21 | Ala | A |

| 22 | Glu | E |

| 23 | Asp | D |

| 24 | Val | V |

| 25 | Gly | G |

| 26 | Ser | S |

| 27 | Asn | N |

| 28 | Lys | K |

| 29 | Gly | G |

| 30 | Ala | A |

| 31 | Ile | I |

| 32 | Ile | I |

| 33 | Gly | G |

| 34 | Leu | L |

| 35 | Met | M |

| 36 | Val | V |

| 37 | Gly | G |

| 38 | Gly | G |

| 39 | Val | V |

| 40 | Val | V |

Investigations into Monomeric Conformations in Solution

Detailed structural investigations specifically targeting the monomeric conformation of (Pyr11)-Aβ(11-40) in solution are not extensively covered in the current scientific literature. Studies on related isoforms, such as Aβ(1-40) and Aβ(1-42), have utilized Nuclear Magnetic Resonance (NMR) spectroscopy to show that their monomers exist predominantly in a disordered, random coil-like state in aqueous solutions at neutral pH. nih.gov These studies indicate an absence of stable, long-range structural elements like β-sheets in the monomeric form, suggesting that the adoption of pathogenic conformations is a feature of the aggregation process itself. nih.gov However, without direct experimental data for the (Pyr11)-Aβ(11-40) variant, its specific conformational landscape as a monomer remains an area requiring further research.

Structural Elucidation of Oligomeric Species of (Pyr11)-Amyloid β-Protein (11-40)

Solid-state NMR (ssNMR) spectroscopy has provided significant insights into the structure of transient, oligomeric species of pyroglutamated Aβ peptides. For pGlu11-Aβ(11-40) oligomers, studies reveal that the major secondary structure elements found in mature fibrils are already present. nih.gov

Key findings from these investigations include:

Pre-formed β-Strands: The two β-strands that are characteristic of the fibrillar state, located in the regions of approximately residues 11-22 and 29-38, are already formed in the oligomeric state. nih.gov

Structural Similarity to Fibrils: Based on 13C NMR chemical shift data, the secondary structure of the oligomers shows a large degree of similarity to that of the mature fibrils. nih.gov

N-Terminal Differences: Minor structural deviations between oligomers and fibrils are observed in the vicinity of the pyroglutamate modification, specifically affecting the neighboring Valine at position 12 (Val12). nih.gov This suggests that while the core structure is established early, some refinement occurs at the N-terminus during the transition from oligomer to fibril. nih.gov

These findings support a model where the fundamental β-sheet-rich structure of Aβ is established in early oligomeric assemblies. nih.gov

Fibrillar Architecture and Cross-β Spine of (Pyr11)-Amyloid β-Protein (11-40)

A central question in the structural biology of Aβ fibrils is the conformation of the peptide monomer within the fibril. For a long time, "hairpin" models, where the peptide chain folds back on itself to form a U-shape, were predominant. However, recent research on pGlu11-Aβ(11-40) has provided strong evidence for an alternative, "extended" conformation. nih.gov

A key piece of evidence comes from ssNMR studies that identified a previously undescribed intermolecular contact between Glycine 25 (Gly25) and Isoleucine 31 (Ile31). nih.govacs.org This contact is inconsistent with conventional hairpin models but is a defining feature of a newer extended structural model. nih.gov To further validate this, experiments using a photoswitchable molecule, (3-(3-aminomethyl)phenylazo)phenylacetic acid (AMPP), were conducted. The AMPP molecule was inserted into the peptide, allowing researchers to force the peptide into either an extended (trans) or hairpin-like (cis) conformation before fibrillation. These studies confirmed that starting from the extended trans-conformer leads to faster fibrillation, while starting from the cis-conformer requires a configurational change to trans before aggregation proceeds. nih.gov Both ssNMR and the photoswitch experiments consistently support an extended structure for the peptide monomers within the fibrils for pGlu11-Aβ(11-40). nih.gov

Amyloid fibrils are well-known for their structural polymorphism, meaning they can form multiple, distinct fibrillar structures from the same peptide sequence, even under identical incubation conditions. nih.govnih.gov This phenomenon is also observed for Aβ peptides. The existence of various structural models for Aβ(1-40) fibrils, including different hairpin models and extended conformations derived from solid-state NMR and cryo-electron microscopy (cryo-EM), highlights this inherent heterogeneity. nih.gov

While it is established that pGlu11-Aβ(11-40) can form fibrils, and the existence of different structural models implies polymorphism, detailed characterization of distinct polymorphs for this specific isoform is not yet as extensive as for wild-type Aβ(1-40). nih.govacs.org The different fibril structures arise from alternative packing arrangements of the peptide's side chains and variations in the interfaces between protofilaments. biorxiv.org This structural diversity is significant as different polymorphs can exhibit varying biological properties.

Comparative Structural Studies with Other Aβ Isoforms (e.g., Aβ1-40, Aβ1-42, Aβ3-40)

Comparative studies provide crucial context for understanding the unique and shared structural features of (Pyr11)-Aβ(11-40).

| Structural Feature | (Pyr11)-Aβ(11-40) | Aβ(1-40) | pGlu3-Aβ(3-40) | Aβ(1-42) |

|---|---|---|---|---|

| General Fibril Fold | Two β-strands with short turn acs.orgresearchgate.net | Two β-strands with short turn researchgate.net | Two β-strands with short turn acs.orgresearchgate.net | Features an additional β-strand in the C-terminus |

| Monomer Conformation in Fibril | Predominantly extended conformation nih.govnih.gov | Can form both hairpin and extended structures, polymorphism is well-documented nih.govnih.gov | Predominantly extended conformation nih.govnih.gov | Generally forms a U-shaped or LS-shaped hairpin |

| Key Tertiary Contacts | Includes a unique Gly25-Ile31 contact nih.govacs.org | Lacks the Gly25-Ile31 contact in most described models nih.gov | Lacks the specific Gly25-Ile31 contact | Different set of core packing interactions |

| Oligomer Structure | High similarity to mature fibrils, β-strands are pre-formed nih.gov | High similarity to mature fibrils nih.gov | High similarity to mature fibrils nih.gov | Structurally distinct from Aβ40 oligomers |

Structurally, the fibrils of pGlu11-Aβ(11-40) are very similar to those of wild-type Aβ(1-40) and pGlu3-Aβ(3-40), particularly regarding the presence of two main β-sheet regions. acs.orgresearchgate.net However, the discovery of the unique Gly25-Ile31 contact in pGlu11-Aβ(11-40) highlights a subtle but important difference in its tertiary structure compared to wildtype fibrils. nih.govacs.org Furthermore, a comparative study confirmed that the extended monomer conformation is a shared feature among pGlu11-Aβ(11-40), pGlu3-Aβ(3-40), and wild-type Aβ(1-40) fibrils prepared under similar conditions. nih.govnih.gov

Biophysical Mechanisms of Aggregation and Fibrillogenesis of Pyr11 Amyloid B Protein 11 40

Nucleation-Dependent Polymerization Kinetics of (Pyr11)-Amyloid β-Protein (11-40)

The conversion of soluble Aβ monomers into insoluble amyloid fibrils follows a nucleation-dependent polymerization pathway. nih.gov This process is characterized by a sigmoidal growth curve with distinct phases: an initial lag phase, a rapid elongation phase, and a final plateau phase. nih.gov The formation of a stable nucleus, or "seed," is the rate-limiting step, creating an energy barrier that must be overcome for aggregation to proceed. nih.govnih.gov

Studies comparing the aggregation kinetics of Aβ(11-40) with the more common Aβ(1-40) reveal that the truncated and modified form assembles into fibrils significantly faster. nih.gov The kinetics for (Pyr11)-Aβ(11-40) are similarly accelerated, a characteristic attributed to the pyroglutamate (B8496135) modification. nih.gov This enhanced amyloidogenicity suggests that pE11-Aβ(11-40) may play a critical role in seeding the formation of amyloid plaques in the brain. nih.govresearchgate.net

The lag phase represents the time required for the formation of thermodynamically stable nuclei from monomeric peptides. mdpi.com For (Pyr11)-Aβ(11-40), this phase is significantly shorter than for the full-length Aβ(1-40). Kinetic studies using Thioflavin T (ThT) fluorescence to monitor fibril formation show that Aβ(11-40) has a nucleation time (lag time) of approximately 27 hours, less than half that of Aβ(1-40), which is about 65 hours under identical conditions. nih.gov This accelerated nucleation is a key feature of pyroglutamated Aβ peptides and contributes to their high aggregation propensity. nih.govacs.org The reduced lag time indicates a lower energy barrier for the initial oligomerization events that lead to the formation of a competent nucleus. nih.govnih.gov

Once stable nuclei are formed, the elongation phase begins, characterized by the rapid addition of monomers to the ends of the growing fibrils. nih.gov The elongation rate for Aβ(11-40) is nearly double that of Aβ(1-40), measured at 0.44 h⁻¹ and 0.23 h⁻¹, respectively. nih.gov

| Parameter | Aβ(11-40) | Aβ(1-40) | Reference |

| Nucleation Time (Lag Phase) | 27 ± 0.3 h | 65 ± 1 h | nih.gov |

| Elongation Rate | 0.44 ± 0.02 h⁻¹ | 0.23 ± 0.04 h⁻¹ | nih.gov |

| Table 1: Comparison of aggregation kinetic parameters for Aβ(11-40) and Aβ(1-40) at pH 7.4, as monitored by ThT fluorescence. Data indicates a significantly faster aggregation process for the N-terminally truncated peptide. |

Oligomerization Pathways and Characterization of Intermediate Assemblies

Before the formation of mature fibrils, monomeric (Pyr11)-Aβ(11-40) assembles into a variety of transient, low-molecular-weight intermediate species known as oligomers. rsc.org These soluble oligomers are considered to be particularly cytotoxic. Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in characterizing these transient structures. rsc.org

Studies on oligomers of pGlu11-Aβ(11-40) reveal that they possess a significant degree of structural similarity to the final mature fibrils. rsc.org The major secondary structure elements, namely the two β-strands that characterize the fibrillar state, are already present in these early oligomeric assemblies. rsc.orgresearchgate.net Furthermore, a crucial molecular contact between residues Phe19 and Leu34, which is important for early folding events, has been observed in the oligomers of pyroglutamated Aβ variants. rsc.orgresearchgate.net This suggests that the fundamental β-sheet-rich conformation is established early in the aggregation pathway. While the fibrillation of pE11-Aβ(11-40) appears to be a monophasic process, other pyroglutamated variants can exhibit biphasic kinetics, indicating the presence of metastable oligomers that eventually convert to fibrils. nih.govacs.org

Fibril Assembly Dynamics and Maturation

The maturation of (Pyr11)-Aβ(11-40) oligomers leads to the formation of insoluble, rod-shaped amyloid fibrils. nih.gov The structure of these mature fibrils has been investigated using techniques like solid-state NMR. nih.govnih.gov The fibrils of pGlu11-Aβ(11-40) are structurally very similar to those formed by wildtype Aβ(1-40), featuring two β-strands connected by a short turn. nih.gov

However, high-resolution structural analysis has revealed unique features. The monomers within the pE11-Aβ(11-40) fibril adopt an extended conformation, rather than a hairpin structure. nih.govnih.gov A key piece of evidence for this extended structure is the detection of a previously undescribed intermolecular contact between residues Gly25 and Ile31. nih.govnih.gov This contact is inconsistent with conventional hairpin models of Aβ fibrils and highlights the subtle but important structural impact of the N-terminal modification on the final fibril architecture. nih.govnih.gov

| Structural Feature | (Pyr11)-Aβ(11-40) Assemblies | Reference |

| Oligomer Secondary Structure | Largely similar to mature fibrils; key β-sheet elements are pre-formed. | rsc.org |

| Key Oligomer Contact | Phe19-Leu34 contact observed, indicating early folding patterns. | rsc.orgresearchgate.net |

| Fibril Monomer Conformation | Extended structure. | nih.govnih.gov |

| Fibril Secondary Structure | Two β-strands connected by a short turn. | nih.gov |

| Unique Fibril Contact | Intermolecular contact between Gly25 and Ile31. | nih.govnih.gov |

| Fibril Morphology | Short, rod-shaped assemblies. | nih.gov |

| Table 2: Summary of structural characteristics of (Pyr11)-Amyloid β-Protein (11-40) oligomers and mature fibrils determined by biophysical methods. |

Influence of Pyroglutamate Modification on Aggregation Propensity and Kinetics

The N-terminal pyroglutamate modification is a critical determinant of the biophysical behavior of Aβ(11-40). This single chemical change dramatically increases the peptide's aggregation propensity and accelerates its fibrillation kinetics. nih.govnih.gov The formation of the cyclic pyroglutamate ring at the N-terminus alters the peptide's properties in several ways. It increases the hydrophobicity of the N-terminal region and removes the positive charge of the N-terminal amino group, which is thought to decrease monomer stability and lower the energy barrier for self-assembly. nih.gov

Circular dichroism spectroscopy has shown that pyroglutamated Aβ peptides have an increased tendency to form β-sheet-rich structures compared to their non-modified counterparts. nih.gov This intrinsic propensity for β-sheet formation, combined with decreased monomer stability, drives the rapid nucleation and elongation observed in kinetic assays. nih.govnih.gov Consequently, pyroglutamated Aβ species are considered potent seeds for amyloid deposition. anaspec.com

Heterogeneous Aggregation and Co-Fibrillization with Other Aβ Peptides

In the brain, Aβ exists as a complex mixture of different isoforms. researchgate.net Therefore, the interaction between different Aβ peptides is a crucial aspect of plaque formation. Evidence suggests that (Pyr11)-Aβ(11-40) is a key player in this heterogeneous environment. Immunohistochemical studies of Alzheimer's disease brain tissue show that pE11-Aβ colocalizes with other Aβ variants in plaques and often forms the central core of these deposits. researchgate.net This observation strongly suggests that it may act as an initial seed, triggering the aggregation of other, less aggregation-prone Aβ peptides. researchgate.net

Molecular Interactions and Biological Implications of Pyr11 Amyloid B Protein 11 40

Interaction of (Pyr11)-Amyloid β-Protein (11-40) Assemblies with Biological Membranes

The interaction between amyloid-β peptides and neuronal membranes is a critical event in the progression of Alzheimer's disease, leading to cellular dysfunction and toxicity. The pyroglutamated form, (Pyr11)-Amyloid β-Protein (11-40), exhibits distinct characteristics in its membrane interactions.

Mechanisms of Membrane Association and Insertion

The association of amyloid-β peptides with biological membranes is governed by a combination of electrostatic and hydrophobic interactions. researchgate.net The initial contact is often driven by electrostatic attraction between the charged residues of the peptide and the charged headgroups of membrane lipids. researchgate.net Following this initial binding, hydrophobic interactions facilitate the insertion of the peptide into the lipid bilayer. researchgate.net

For amyloid-β peptides in general, it is understood that their conformation significantly changes upon interacting with membrane lipids, leading to an increase in β-sheet structure and promoting oligomerization. researchgate.net The specific lipid composition of the membrane is a key determinant in this process, influencing the peptide's folding and aggregation. researchgate.net While detailed studies specifically on the (Pyr11)-Amyloid β-Protein (11-40) are part of a broader area of research, the fundamental mechanisms of membrane association and insertion are expected to be similar to other Aβ isoforms, though likely modulated by the altered N-terminus.

Oligomer-Mediated Membrane Perturbation in Research Models

Oligomeric forms of amyloid-β are widely considered to be the most neurotoxic species. These oligomers can disrupt membrane integrity through various mechanisms. Research on general Aβ oligomers suggests several models for membrane perturbation, including the formation of pore-like structures, a "carpet-like" mechanism that deforms the membrane, and a detergent-like effect that extracts lipids from the bilayer. researchgate.net

The formation of ion-permeable channels by Aβ oligomers can lead to a loss of ion homeostasis and subsequent cell death. moleculardepot.com These disruptive interactions are influenced by the specific morphology and size of the oligomers. While these models are based on studies of various Aβ forms, the increased aggregation propensity and stability of pyroglutamated variants like (Pyr11)-Amyloid β-Protein (11-40) suggest that they are potent inducers of membrane perturbation.

Binding of (Pyr11)-Amyloid β-Protein (11-40) with Metal Ions

The brain contains significant concentrations of metal ions such as copper, zinc, and iron, which can interact with amyloid-β peptides and influence their aggregation and neurotoxicity.

Copper(II) Binding Affinity and Coordination Environment

Research has shown that N-terminally truncated Aβ peptides, including the (11-40/42) forms, have a significantly higher affinity for Copper(II) (Cu²⁺) ions compared to the full-length Aβ(1-42) peptide. Specifically, Cu²⁺ binds to Aβ(11-40) to form a tetragonal complex with an exceptionally tight dissociation constant (Kd) of 34 ± 5 femtomolar (fM) at pH 7.4. caltagmedsystems.co.uk This affinity is approximately three orders of magnitude tighter than that of full-length Aβ and over an order of magnitude tighter than that of serum albumin, the primary copper transport protein in the blood. caltagmedsystems.co.uk The coordination of the Cu²⁺ ion in this complex involves the N-terminal amine, the imidazole (B134444) ring of a histidine residue, and two deprotonated amide nitrogens. targetmol.com

| Peptide | Metal Ion | Dissociation Constant (Kd) | pH |

| (Pyr11)-Amyloid β-Protein (11-40) | Copper(II) | 34 ± 5 fM | 7.4 |

| Amyloid β-Protein (1-42) | Copper(II) | ~nanomolar (nM) range | 7.4 |

| Serum Albumin | Copper(II) | ~picomolar (pM) range | 7.4 |

Impact of Metal Binding on Aggregation Pathways

The binding of metal ions, particularly Cu²⁺, has a profound effect on the aggregation pathway of amyloid-β peptides. For Aβ(11-40/42), the presence of substoichiometric amounts of Cu²⁺ drastically alters the aggregation process. caltagmedsystems.co.uk In the absence of Cu²⁺, Aβ(11-40/42) forms fibers approximately twice as fast as Aβ(1-40), characterized by bundles of very short amyloid rods. caltagmedsystems.co.uk However, the addition of Cu²⁺ stabilizes the formation of much longer fibers. caltagmedsystems.co.uk

This alteration in aggregation morphology is significant, as different aggregate species can have varying levels of neurotoxicity. The extremely high affinity of Aβ(11-40/42) for Cu²⁺ provides a molecular basis for the high levels of copper observed in amyloid plaques in Alzheimer's disease. caltagmedsystems.co.uk The interaction with metal ions can divert the aggregation pathway away from the formation of stable fibrils towards more neurotoxic, and potentially off-pathway, oligomeric structures. nih.gov

Interaction with Other Biomolecules and Cellular Components

Beyond its interactions with membranes and metal ions, (Pyr11)-Amyloid β-Protein (11-40) can engage with a variety of other biomolecules and cellular components, although specific research on this particular pyroglutamated form is less extensive than for full-length Aβ. It has been noted that the Aβ(11-40) fragment represents the minimal section of the peptide required for binding to brain proteins. nih.gov

Amyloid-β peptides are known to interact with a range of cell surface receptors, which can mediate their internalization and trigger downstream signaling cascades. These receptors include the low-density lipoprotein receptor (LDLR), LRP1, and heparan sulfate (B86663) proteoglycans (HSPGs). Furthermore, Aβ oligomers have been shown to bind with high affinity to other receptors such as the cellular prion protein (PrPC) and the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR). While these interactions have been primarily characterized for full-length Aβ, the presence of the core binding domains within the (11-40) sequence suggests that the pyroglutamated form could also engage with these receptors, potentially with altered affinity and functional consequences.

The interaction of Aβ peptides with components of the innate immune system, such as Toll-like receptors (TLRs) on microglial cells, is another area of active investigation. These interactions can lead to the activation of inflammatory pathways, contributing to the neuroinflammation observed in Alzheimer's disease. The specific role of (Pyr11)-Amyloid β-Protein (11-40) in modulating these interactions remains a subject for further detailed study.

Mechanisms of Protein Misfolding Associated with (Pyr11)-Amyloid β-Protein (11-40)

The misfolding of (Pyr11)-Amyloid β-Protein (11-40), a significant N-terminally truncated and modified variant of the amyloid-β peptide, is characterized by distinct molecular mechanisms that accelerate aggregation and enhance toxicity. This process is of considerable interest in the study of Alzheimer's disease due to the prevalence of this peptide in the core of amyloid plaques. nih.gov Research indicates that the pyroglutamylation at the 11th position fundamentally alters the peptide's biophysical properties, leading to a more rapid and pathogenic aggregation cascade compared to its full-length counterpart, Aβ(1-40).

A primary driver of this accelerated misfolding is the increased propensity of (Pyr11)-Aβ(11-40) to adopt a β-sheet conformation. researchgate.netqucosa.de The cyclization of the N-terminal glutamate (B1630785) to pyroglutamate (B8496135) enhances the hydrophobicity of the peptide and may act as a seed for aggregation. nih.gov This modification facilitates a conformational transition from a random coil or α-helical state to a β-sheet-rich structure, which is the hallmark of amyloid fibrils. researchgate.net

Studies utilizing Thioflavin-T (ThT) fluorescence assays have consistently demonstrated that (Pyr11)-Aβ(11-40) exhibits significantly faster fibrillation kinetics than Aβ(1-40). nih.govnih.gov This includes a shorter nucleation phase (lag time) and a faster elongation rate, indicating that the initial formation of aggregation-competent nuclei and the subsequent growth of fibrils are both accelerated. nih.gov

Detailed structural investigations using solid-state Nuclear Magnetic Resonance (NMR) spectroscopy have provided critical insights into the architecture of (Pyr11)-Aβ(11-40) fibrils. These studies have revealed an "extended structure" for the peptide monomers within the fibril, which contrasts with the more commonly cited hairpin model for wild-type Aβ fibrils. nih.gov This extended conformation is supported by the identification of specific, previously undescribed intermolecular contacts. nih.gov

A key finding is the detection of an intermolecular interaction between residues Glycine-25 and Isoleucine-31. nih.gov This contact is considered a decisive indicator of the extended structure and is not compatible with the typical hairpin models. nih.gov Further evidence for the extended structure comes from the observation of other intermolecular contacts, such as those between Phenylalanine-19 and Leucine-34, and Alanine-21 and Leucine-34. nih.gov These specific interactions define the quaternary structure of the fibril, highlighting a distinct molecular arrangement that likely contributes to its stability and pathological properties.

The transition from oligomeric species to mature fibrils has also been characterized. For (Pyr11)-Aβ(11-40), this transition appears to be a monophasic process, as observed through Congo V (CV) fluorescence measurements, which show a decrease in oligomer-sensitive fluorescence as the ThT fluorescence from fibrils increases. nih.gov This suggests a relatively direct pathway from soluble oligomers to the final fibrillar state. nih.gov

Table 1: Fibrillation Kinetics of Aβ Peptides

| Peptide Variant | Nucleation Time (h) | Elongation Rate (h⁻¹) | Fibrillation Profile |

| (Pyr11)-Aβ(11-40) | 27 ± 0.3 | 0.44 ± 0.02 | Monophasic |

| Aβ(1-40) | 65 ± 1 | 0.23 ± 0.04 | Sigmoidal |

| (Pyr11)-Aβ(11-42) | 25 ± 1 | Not specified | Sigmoidal |

This table summarizes comparative data on the kinetics of fibril formation for different Aβ peptides, based on Thioflavin-T fluorescence assays. Data extracted from studies under comparable experimental conditions. nih.gov

Table 2: Key Intermolecular Contacts in (Pyr11)-Aβ(11-40) Fibrils

| Interacting Residue 1 | Interacting Residue 2 | Significance |

| Glycine-25 | Isoleucine-31 | Decisive indicator of an extended monomer structure within the fibril. nih.gov |

| Phenylalanine-19 | Leucine-34 | Supports the intermolecular arrangement in the extended fibril model. nih.gov |

| Alanine-21 | Leucine-34 | Confirms the extended structure and intermolecular nature of the contacts. nih.gov |

This table highlights the specific amino acid residue contacts identified through solid-state NMR spectroscopy that provide evidence for the extended conformation of (Pyr11)-Aβ(11-40) monomers within the fibril structure. nih.gov

In Vitro and Cellular Model Systems for Studying (Pyr11)-Amyloid β-Protein (11-40) Research Effects

The investigation of (Pyr11)-Amyloid β-Protein (11-40) relies on a variety of in vitro and cellular model systems designed to elucidate its aggregation properties, structure, and neurotoxic effects. These models are essential for understanding the specific contributions of this modified peptide to the pathology of Alzheimer's disease.

In Vitro Models are primarily focused on recapitulating the biophysical processes of peptide aggregation and fibril formation in a controlled environment. A central technique in this area is the Thioflavin-T (ThT) fluorescence assay . This method is widely used to monitor the kinetics of fibril formation in real-time. nih.gov An increase in ThT fluorescence corresponds to the formation of β-sheet-rich amyloid fibrils, allowing for the quantitative comparison of aggregation rates between different Aβ variants. researchgate.netnih.gov

To analyze the secondary structure of the peptide during aggregation, Circular Dichroism (CD) spectroscopy is employed. CD spectroscopy has been used to demonstrate that pyroglutamylated Aβ peptides have a higher propensity to form β-sheet structures compared to their unmodified counterparts, even in the presence of helix-stabilizing solvents like 2,2,2-trifluoroethanol (B45653) (TFE). researchgate.netqucosa.de The morphology of the resulting aggregates is visualized using Transmission Electron Microscopy (TEM) , which has confirmed that (Pyr11)-Aβ(11-40) forms large, well-defined fibrils. researchgate.net

For high-resolution structural details of the fibrils, solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent technique. nih.gov By using specific isotopic labeling schemes, researchers can probe inter- and intra-residue distances within the fibril, which has been instrumental in identifying the extended monomer conformation and specific molecular contacts within (Pyr11)-Aβ(11-40) aggregates. nih.govbohrium.com

Cellular Models are utilized to study the biological consequences of (Pyr11)-Aβ(11-40), particularly its cytotoxicity and impact on neuronal function. These models range from established cell lines to more complex primary and stem cell-derived cultures.

Human Embryonic Kidney (HEK-293) cells have been used in studies to produce various forms of Aβ peptides, including truncated versions like Aβ(11-40), by transfecting the cells with cDNA encoding the amyloid precursor protein (AβPP) with specific mutations. escholarship.org This allows for the collection of cell-secreted peptides for subsequent biophysical and toxicity analysis. escholarship.org

Primary cortical neuron cultures , typically derived from rats, serve as a more physiologically relevant model to assess neurotoxicity. escholarship.org Studies using these cultures have shown that assemblies of modified Aβ peptides, including those related to the (Pyr11) form, are potent neurotoxins. escholarship.orgx-mol.com These models are crucial for linking the biophysical properties of aggregation-prone peptides to their detrimental effects on neurons.

More advanced cellular models include human-induced pluripotent stem cell (hiPSC)-derived neurons and astrocytes . While much of the research with these models has focused on Aβ(1-42), they represent a state-of-the-art platform for investigating the effects of various Aβ species, including (Pyr11)-Aβ(11-40), on human brain cells. mdpi.com These systems allow for the study of species-specific responses and can model early pathological events such as neuronal hyperexcitability and network dysfunction in response to elevated Aβ concentrations. mdpi.com Additionally, organotypic hippocampal slice cultures from mice have been used to study the effects of Aβ on secreted Aβ levels in a more complex tissue-like environment. nih.gov

Table 3: Summary of Model Systems for (Pyr11)-Aβ(11-40) Research

| Model System | Key Techniques/Assays | Major Research Application |

| In Vitro (Acellular) | Thioflavin-T (ThT) Assay, Circular Dichroism (CD) Spectroscopy, Transmission Electron Microscopy (TEM), Solid-State NMR Spectroscopy | Characterizing aggregation kinetics, secondary structure, fibril morphology, and high-resolution atomic structure. nih.govresearchgate.netnih.gov |

| HEK-293 Cells | cDNA Transfection, Peptide Production | Production and collection of cell-secreted Aβ peptides for downstream analysis. escholarship.org |

| Primary Rat Cortical Neurons | Toxicity Assays | Assessing the neurotoxic potential of Aβ assemblies. escholarship.org |

| hiPSC-derived Neurons/Astrocytes | Calcium Imaging, Transcriptomics (RNA-seq) | Investigating effects on human neuron function, network activity, and gene expression. mdpi.com |

| Organotypic Hippocampal Slices | ELISA | Studying the impact of exogenous Aβ on endogenous Aβ secretion in a complex neural circuit. nih.gov |

This table outlines the primary experimental models and techniques used to investigate the molecular mechanisms and biological implications of (Pyr11)-Amyloid β-Protein (11-40).

Advanced Methodologies for the Investigation of Pyr11 Amyloid B Protein 11 40

Spectroscopic Approaches for Conformational and Kinetic Analysis

Spectroscopic methods are indispensable for elucidating the conformational changes and aggregation kinetics of (Pyr11)-Amyloid β-Protein (11-40) in real-time. These techniques provide insights into the secondary structure transitions and the rate of fibril formation.

Thioflavin T Fluorescence Assays

Thioflavin T (ThT) fluorescence assay is a widely used method to monitor the kinetics of amyloid fibril formation. scispace.commdpi.com ThT is a benzothiazole (B30560) dye that exhibits a characteristic fluorescence enhancement upon binding to the cross-β-sheet structure of amyloid fibrils. aatbio.commedchemexpress.com In its free state, ThT has an excitation maximum at approximately 385 nm and an emission maximum at 445 nm. aatbio.commedchemexpress.com Upon binding to amyloid fibrils, these maxima shift to around 450 nm and 485 nm, respectively, accompanied by a significant increase in fluorescence quantum yield. aatbio.commedchemexpress.com This property allows for the real-time tracking of fibrillogenesis.

The aggregation kinetics of amyloid peptides typically follow a sigmoidal curve, characterized by a lag phase (nucleation), an exponential phase (elongation), and a plateau phase (saturation). Studies have shown that Aβ(11–40) forms fibrils significantly faster than Aβ(1–40), with a shorter nucleation time and a faster elongation rate. nih.gov

| Peptide | Nucleation Time (hours) | Elongation Rate (h⁻¹) |

|---|---|---|

| Aβ(11–40) | 27 ± 0.3 | 0.44 ± 0.02 |

| Aβ(1–40) | 65 ± 1 | 0.23 ± 0.04 |

Data derived from a study comparing the fibrillation kinetics of 10 μM Aβ peptides at pH 7.4 with mild agitation. nih.gov

It is important to note that the presence of other compounds can interfere with ThT fluorescence, potentially leading to biased results. scispace.com Therefore, validation with other techniques is often recommended. scispace.com

Circular Dichroism Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of proteins and peptides in solution. jasco-global.com It measures the differential absorption of left and right circularly polarized light, which is sensitive to the protein's backbone conformation. This method can monitor conformational changes during fibril formation, such as the transition from a random coil or α-helical structure to a β-sheet-rich structure characteristic of amyloid fibrils. jasco-global.commdpi.com

For amyloid-β peptides, CD spectra typically show a minimum around 200 nm for a random coil conformation, while a β-sheet structure is characterized by a minimum around 217-220 nm. jasco-global.comresearchgate.net Studies on Aβ(11-40) have utilized CD spectroscopy to investigate its interaction with metal ions. For instance, the binding of Cu2+ to Aβ(11-40) was shown to induce conformational changes detectable by CD spectroscopy. nih.gov

| Secondary Structure | Characteristic Wavelength (nm) |

|---|---|

| α-Helix | Minima at ~222 and ~208, Maximum at ~193 |

| β-Sheet | Minimum at ~217-220, Maximum at ~195 |

| Random Coil | Minimum at ~200 |

Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy

Solid-state Nuclear Magnetic Resonance (SSNMR) spectroscopy is a unique and powerful technique for providing high-resolution structural information on insoluble and non-crystalline protein aggregates like amyloid fibrils. nih.govdovepress.com SSNMR can determine inter-atomic distances and torsion angles, allowing for the detailed characterization of the peptide's conformation within the fibril. nih.gov

A key study on (Pyr11)-Amyloid β-Protein (11-40) fibrils using SSNMR revealed important structural features. nih.gov This investigation probed inter-residual contacts and found evidence for a previously undescribed contact between Gly25 and Ile31. nih.govnih.gov This finding challenges the conventional hairpin model for Aβ(1-40) fibrils and suggests an extended conformation for the peptide monomers within the (Pyr11)-Aβ(11-40) fibril structure. nih.govnih.gov

| Investigated Contact | Observation | Structural Implication |

|---|---|---|

| Gly25 / Ile31 | Molecular contact detected | Supports an extended monomer conformation |

| Phe19 / Leu34 | Contact probed | Contributes to the overall structural model |

| Ala21 / Leu34 | Contact probed | Contributes to the overall structural model |

Data based on solid-state NMR investigations of isotopically labeled (Pyr11)-Aβ(11-40) fibrils. nih.gov

Microscopy Techniques for Aggregate Visualization

Microscopy techniques are essential for visualizing the morphology and ultrastructure of amyloid aggregates, providing direct evidence of fibril formation and their physical characteristics.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that can visualize the three-dimensional topography of surfaces at the nanometer scale. nih.gov In the context of amyloid research, AFM allows for the direct observation of fibril morphology, including their length, height, and periodicity. nih.govplos.org It can be performed in both air and liquid, enabling the study of fibril formation in near-physiological conditions. plos.org

AFM studies of various amyloid fibrils have revealed a common hierarchical structure, often consisting of smaller protofilaments that twist together to form the mature fibril. nih.gov While specific AFM studies on (Pyr11)-Aβ(11-40) are not detailed in the provided context, the technique is broadly applicable to characterize its fibrillar aggregates, revealing details about their morphology and assembly.

| Parameter | Description |

|---|---|

| Fibril Morphology | Length, width, and height of individual fibrils. |

| Protofilament Structure | Visualization of the constituent protofilaments and their arrangement. |

| Surface Topography | High-resolution imaging of the fibril surface. |

| Aggregation Process | Time-lapse imaging can monitor the growth of fibrils over time. |

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is another powerful technique for visualizing the morphology of amyloid fibrils. nih.gov TEM provides high-resolution, two-dimensional images of the sample by transmitting a beam of electrons through an ultrathin section. To enhance contrast, samples are typically negatively stained with heavy metal salts, such as uranyl acetate. nih.gov

TEM has been used to confirm the fibrillar nature of (Pyr11)-Aβ(11-40) aggregates. nih.gov Studies have shown that Aβ(11-40) and Aβ(11-42) form fibrils with a distinct morphology, often appearing as bundles of very short amyloid rods. nih.gov The addition of substoichiometric amounts of Cu2+ was observed to stabilize the formation of much longer fibers. nih.gov

| Condition | Observed Fibril Morphology |

|---|---|

| Aβ(11-40/42) alone | Bundles of very short amyloid rods |

| Aβ(11-40/42) with substoichiometric Cu2+ | Stabilization of much longer fibers |

Findings from TEM analysis of Aβ(11-40/42) fibril formation. nih.gov

Cryo-Electron Tomography (Cryo-ET)

Cryo-electron tomography (Cryo-ET) is a powerful imaging technique that allows for the three-dimensional visualization of biological specimens in a near-native, hydrated state. biorxiv.org This method is particularly well-suited for studying the interactions between amyloid assemblies and lipid membranes, providing nanoscale resolution images of how different Aβ species, including oligomers and fibrils, affect membrane integrity. biorxiv.org

While direct Cryo-ET studies specifically on (Pyr11)-Aβ(11-40) are not yet prevalent in the literature, the technique has been instrumental in revealing the mechanisms of membrane disruption by other Aβ variants. For instance, Cryo-ET has shown that Aβ oligomers can bind extensively to lipid vesicles, inserting into and "carpeting" the outer leaflet of the bilayer. biorxiv.org Furthermore, it has visualized curvilinear protofibrils inserting into the bilayer, perpendicular to the membrane surface. biorxiv.org These observations suggest a direct mechanism for loss of membrane integrity, a key aspect of Aβ cytotoxicity. biorxiv.org

Cryo-ET has also been used to study the structure of Aβ fibrils in situ. For example, studies on fibrils from other amyloidogenic proteins have revealed interactions with membranes of cellular inclusion bodies. biorxiv.org For Aβ fibrils, it has been observed that the ends of the fibrils tend to interact with the membrane surface. biorxiv.org Given the high aggregability of (Pyr11)-Aβ(11-40), it is hypothesized that Cryo-ET could reveal unique fibril-membrane interaction patterns and provide insights into the specific role of the pyroglutamate (B8496135) modification in mediating these interactions. The structural polymorphism of Aβ fibrils is well-known, and recent Cryo-EM structures of Aβ(1-40) and Aβ(1-42) fibrils have highlighted these differences, although these models may not fully represent the conformation of (Pyr11)-Aβ(11-40) fibrils. nih.govmdpi.comnih.gov

Hydrodynamic and Mass Spectrometry-Based Characterization

Size Exclusion Chromatography (SEC)

Size Exclusion Chromatography (SEC) is a fundamental technique for separating molecules based on their hydrodynamic radius. It is widely used in Aβ research to isolate and characterize different aggregation states, such as monomers, oligomers, and protofibrils. nih.govnih.govresearchgate.net By separating these species, their distinct biophysical and pathological properties can be investigated.

In the context of (Pyr11)-Aβ(11-40), SEC is crucial for quality control of synthetic peptide preparations and for isolating specific oligomeric species for further study. nih.gov The technique allows for the determination of the distribution of aggregate sizes in a sample. For example, studies on Aβ(1-40) have used SEC to separate low-molecular-weight species from high-molecular-weight protofibrillar intermediates, which were then further characterized by electron microscopy. researchgate.net

A rapid and reproducible SEC-HPLC method with fluorescence detection has been optimized for the quality control of synthetic Aβ oligomers, which could be readily applied to (Pyr11)-Aβ(11-40) research to improve experimental reproducibility. nih.gov The elution profiles from an SEC column can provide data on the relative abundance of different species. While specific elution data for (Pyr11)-Aβ(11-40) is not detailed in the provided results, a typical experiment on Aβ(1-40) might yield the following:

| Elution Peak | Corresponding Molecular Mass (kDa) | Inferred Species |

| 8.3 min | ~150 | Large oligomers/Proto-fibrils |

| 11.3 min | ~14.5 | Small oligomers |

| 11.8 min | ~9.6 | Dimers/Trimers |

| 12.4 min | ~5.9 | Monomers |

| This table is illustrative and based on data from studies on Aβ(1-40). Actual values for (Pyr11)-Aβ(11-40) may vary. nih.gov |

Electrospray Ionization Liquid Chromatography Mass Spectrometry (ESI-LC-MS)

Electrospray Ionization (ESI) is a soft ionization technique that allows for the mass spectrometric analysis of large biomolecules and their non-covalent complexes from the liquid phase. nih.govmdpi.com When coupled with liquid chromatography (LC), ESI-LC-MS becomes a powerful tool for separating and identifying different Aβ species and studying their interactions with other molecules. plos.org

This methodology can be used to:

Confirm the identity and purity of synthetic (Pyr11)-Aβ(11-40) peptides. caltagmedsystems.co.uk

Identify post-translational modifications , which is inherent in the study of the N-terminal pyroglutamate.

Study the formation of non-covalent complexes between (Pyr11)-Aβ(11-40) and potential aggregation inhibitors. nih.govmdpi.com By analyzing the mass spectra of mixtures, the stoichiometry of binding can be determined.

Monitor the aggregation process by observing the appearance of oligomeric species over time.

Identify binding sites through proteolytic cleavage experiments coupled with MS analysis. For example, after forming a complex, the peptide can be digested, and the fragments that remain bound to the interacting molecule are identified by their mass. mdpi.com

Studies on Aβ(1-40) have successfully used ESI-MS to demonstrate hydrophobic interactions with inhibitors like melatonin (B1676174) and to map the interaction site to the C-terminal region of the peptide. nih.gov Similar approaches could provide valuable insights into the specific interaction partners and mechanisms of (Pyr11)-Aβ(11-40).

Computational Modeling and Simulation Techniques

Molecular Dynamics Simulations of Peptide-Membrane Interactions

Molecular Dynamics (MD) simulations provide an atomistic view of the dynamic behavior of biomolecules, offering insights that are often inaccessible through experimental methods alone. plos.orgnih.govnih.gov These simulations are particularly valuable for understanding the initial events of peptide-membrane interactions that lead to cytotoxicity.

A significant study employed replica exchange molecular dynamics (REMD) simulations to investigate the penetration of an Aβ(11–40) trimer into a model DPPC lipid bilayer. rsc.org The key findings from this research include:

The β-sheet structure of the Aβ oligomer accounted for approximately 40% of the structure when interacting with the membrane. rsc.org

A substantial portion of the peptide adopted a statistical coil structure, particularly in the regions interacting with the membrane headgroups. rsc.org

The simulations revealed that a polar contact between Asp23 and Asn27 is a key stabilizing factor for the Aβ oligomer structure within the membrane, as opposed to the previously suggested Asp23-Lys28 salt bridge. rsc.org

Free energy calculations indicated that van der Waals interactions are the primary driving force for the binding between the Aβ trimer and the membrane. rsc.org

The binding free energy was calculated to be approximately -70 kcal/mol, suggesting a strong thermodynamic favorability for the insertion of the Aβ(11-40) trimer into the membrane. rsc.org These computational findings provide a structural and energetic basis for the membrane-disrupting properties of N-terminally truncated Aβ species.

| Simulation Parameter | Finding | Reference |

| Peptide | Aβ(11–40) trimer | rsc.org |

| Membrane Model | DPPC lipid bilayer | rsc.org |

| Secondary Structure | ~40% β-sheet, ~60% coil | rsc.org |

| Key Stabilizing Interaction | Polar contact between Asp23 and Asn27 | rsc.org |

| Binding Free Energy | ~ -70 kcal/mol | rsc.org |

| Dominant Binding Force | Van der Waals interactions | rsc.org |

Computational Approaches for Conformational Sampling and Aggregation Prediction

Computational biology offers a range of tools to predict the aggregation propensity and conformational landscape of peptides like (Pyr11)-Aβ(11-40). nih.gov These methods can be broadly categorized into sequence-based and structure-based approaches.

Sequence-based methods analyze the primary amino acid sequence to identify aggregation-prone regions (APRs). nih.gov These algorithms utilize various physicochemical properties of amino acids, such as hydrophobicity, charge, and propensity to form β-sheets, to predict the likelihood of aggregation. For (Pyr11)-Aβ(11-40), with the sequence (Pyr)-VHHQKLVFFAEDVGSNKGAIIGLMVGGVV, these methods would likely flag the central hydrophobic core (LVFFA) and the C-terminal region (GAIIGLMVGGVV) as highly aggregation-prone. biosynth.com

Structure-based methods use the three-dimensional structure of the peptide to predict aggregation. This includes approaches that account for conformational fluctuations around the native state. nih.gov Solid-state NMR studies on (Pyr11)-Aβ(11-40) fibrils have revealed an intermolecular contact between Gly25 and Ile31, which suggests an extended conformation of the peptide monomer within the fibril, rather than the hairpin structure seen in some other Aβ(1-40) fibril models. nih.gov This experimental finding is critical for seeding more accurate computational models.

Computational studies combining these approaches can provide a comprehensive understanding of the factors driving (Pyr11)-Aβ(11-40) aggregation. For example, by integrating sequence-based propensity scores with structural information from MD simulations or solid-state NMR, researchers can build more accurate models of oligomerization and fibrillogenesis.

Specialized Preparation and Handling Protocols for Research Applications

The inherent tendency of amyloid β-peptides to aggregate poses significant challenges for in vitro research, demanding meticulous preparation and handling protocols to ensure sample homogeneity and experimental reproducibility. biosynth.comfrontiersin.org (Pyr11)-Amyloid β-Protein (11-40), or (Pyr11)-Aβ(11-40), shares this characteristic, and its investigation requires specialized procedures to control aggregation and prepare samples suitable for various biophysical and structural analyses. These protocols are designed to either maintain the peptide in a monomeric or disaggregated state or to induce fibrillation in a controlled and synchronous manner.

Typically supplied as a lyophilized powder, (Pyr11)-Aβ(11-40) requires storage at -20°C to maintain its integrity. moleculardepot.comcaltagmedsystems.co.ukpeptanova.de Upon reconstitution, stock solutions should also be stored at -20°C. To prevent degradation and aggregation that can result from repeated freeze-thaw cycles, it is best practice to create single-use aliquots. peptanova.de

Solubilization Protocols

Effective solubilization is the critical first step in most experimental workflows. The goal is to dissolve the peptide aggregates that may have formed during synthesis, purification, and lyophilization. Different solvents and pH conditions are employed depending on the subsequent application.

One highly effective method for achieving a monomeric state involves dissolving the peptide in alkaline water. nih.gov This approach disrupts pre-existing aggregates, providing a homogenous starting solution for aggregation or interaction studies. Another common method utilizes organic solvents like dimethyl sulfoxide (B87167) (DMSO) to dissolve the peptide before dilution into an aqueous buffer for the experiment. nih.gov

Table 1: Comparative Solubilization Protocols for Aβ Peptides

| Parameter | Protocol A | Protocol B |

| Peptide | Aβ(11-40) and Aβ(11-42) | pE11-Aβ(11-40) |

| Solvent | High Purity Water | Dimethyl Sulfoxide (DMSO) |

| pH | 10.5 - 11.0 | Not specified |

| Concentration | 100 µM | 20 mg/mL (1 mg in 50 µL) |

| Incubation | 48-72 hours at 4°C | Not specified |

| Primary Use | Preparation of monomeric stock for aggregation kinetics and biophysical studies | Preparation of stock for fibrillation and spectroscopic analysis |

| Reference | nih.gov | nih.gov |

Protocols for Aggregation and Fibrillation Studies

To study the process of fibril formation, which is central to Alzheimer's disease research, controlled aggregation assays are essential. These protocols typically involve diluting a monomeric peptide stock solution into a physiological buffer and monitoring the aggregation over time using techniques like Thioflavin T (ThT) fluorescence.

Studies have shown that Aβ(11-40) forms fibers significantly faster than the full-length Aβ(1-40). nih.gov Under identical conditions, Aβ(11-40) exhibited a nucleation time of 27 hours compared to 65 hours for Aβ(1-40). nih.gov This highlights the increased aggregation propensity of the N-terminally truncated form.

Table 2: Protocol for Kinetic Fibrillation Assay of Aβ(11-40)

| Step | Parameter | Description |

| 1. Stock Preparation | Solubilization | Dissolve Aβ(11-40) peptide at 100 µM in water, pH 10.5-11; incubate at 4°C for 48-72 h. |

| 2. Assay Setup | Dilution | Dilute the stock solution to a final concentration of 10 µM in a buffer at pH 7.4. |

| 3. Monitoring | Fluorescence | Monitor aggregation using Thioflavin T (ThT) dye in a 96-well plate reader over time. |

| 4. Incubation | Conditions | Maintain samples at a constant temperature (e.g., 37°C) with or without shaking. |

| Reference | nih.gov |

Sample Preparation for Structural Analysis

Investigating the high-resolution structure of (Pyr11)-Aβ(11-40) in its fibrillar state requires highly specific and rigorous sample preparation, particularly for techniques like solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy.

The protocol for preparing ssNMR samples is a multi-step, lengthy process designed to generate mature, homogenous fibrils suitable for analysis. This involves a long incubation period to ensure complete fibrillation, followed by steps to concentrate and carefully pack the sample into specialized rotors.

Table 3: Preparation Protocol for Solid-State NMR Analysis of pE11-Aβ(11-40) Fibrils

| Step | Action | Detailed Parameters |

| 1. Solubilization | Dissolve Peptide | Prepare a 0.1 mg/mL solution in 50 mM Tris buffer (containing 100 mM NaCl, 0.01% w/w NaN₃, pH 8). |

| 2. Fibrillation | Induce Aggregation | Incubate the solution at 37°C with shaking at 230 rpm for 2-3 weeks. |

| 3. Concentration | Pellet Fibrils | Perform ultracentrifugation at ~200,000 x g for 4 hours at 4°C. |

| 4. Dehydration | Lyophilize | Freeze-dry the resulting fibril pellets overnight. |

| 5. Rehydration | Reconstitute Sample | Rehydrate the lyophilized powder to 50% (w/w) with double-distilled H₂O. |

| 6. Homogenization | Ensure Uniformity | Subject the sample to ten freeze-thaw cycles. |

| 7. Sample Packing | Prepare for NMR | Transfer the homogenized fibril sample into 3.2 mm MAS rotors and seal. |

| Reference | nih.gov |

For mass spectrometry (MS) based analyses, sample preparation aims to ensure the peptide is amenable to ionization and detection. While protocols can be highly specific to the type of MS analysis (e.g., LC/MS/MS), general steps involve careful purification and dilution. In one study, a reaction mixture containing [Pyr11]Aβ(11–40) was incubated for 72 hours at 37°C before LC/MS/MS analysis to identify cleavage fragments. researchgate.net For quantitative plasma studies of Aβ peptides, protocols often involve denaturation, alkylation with iodoacetamide, and enzymatic digestion with trypsin to generate smaller fragments that are more easily analyzed by mass spectrometry. wustl.edu

The meticulous application of these specialized protocols is fundamental to obtaining reliable and interpretable data in the study of (Pyr11)-Aβ(11-40), enabling deeper insights into its structure, aggregation dynamics, and pathological relevance.

Emerging Research Strategies and Future Trajectories for Pyr11 Amyloid B Protein 11 40 Research

Development of Research Tools and Probes Targeting (Pyr11)-Amyloid β-Protein (11-40)

The development of specific tools and probes is fundamental to elucidating the precise role of pyroglutamated Aβ species in disease. A significant area of progress has been in the creation of monoclonal antibodies that can specifically recognize Aβ peptides with a pyroglutamate (B8496135) at the N-terminus. These antibodies are crucial not only for quantifying the levels of these peptides in biological samples but also as potential therapeutic agents.

Researchers have developed several monoclonal antibodies that specifically bind to the pyroglutamate-modified N-terminus of Aβ (AβpE3), demonstrating high affinity in the nanomolar range. nih.gov These antibodies have proven effective in inhibiting the formation of AβpE3 fibrils in vitro. nih.gov Structural analyses of these antibodies bound to their target peptide have revealed that the specificity arises from the deep burial of the hydrophobic "pEF head," formed by the pyroglutamate (pE) and the adjacent Phenylalanine (F) residue, within the antibody's binding pocket. nih.gov This high degree of specificity makes them promising candidates for clinical development. nih.gov

Beyond antibodies, synthetic peptides corresponding to the (Pyr11)-Amyloid β-Protein (11-40) sequence serve as essential molecular tools for a variety of biochemical and immunological applications. moleculardepot.com These commercially available peptides allow researchers to conduct controlled in vitro experiments to study aggregation kinetics, toxicity, and interactions with other molecules. eurogentec.commoleculardepot.com

Table 1: Examples of Research Tools for (Pyr11)-Aβ (11-40) Investigation

| Tool Type | Specific Example/Target | Application | Reference |

|---|---|---|---|

| Monoclonal Antibody | mAb07/1, mE8, 9D5 | Detection, quantification, inhibition of aggregation, passive immunotherapy in animal models. | nih.gov |

Investigation of Enzymes Involved in (Pyr11)-Amyloid β-Protein (11-40) Formation (e.g., Glutaminyl Cyclase)

The formation of (Pyr11)-Amyloid β-Protein (11-40) is a multi-step enzymatic process. Understanding the enzymes responsible is critical for developing strategies to prevent its production.

The process begins with the cleavage of the Amyloid Precursor Protein (APP). The β-site APP cleaving enzyme 1 (BACE1) can cleave APP not only at the primary β-secretase site but also further downstream, between Tyr10 and Glu11 of the Aβ sequence. bachem.com This cleavage generates the N-terminus of Aβ(11-x) peptides.

Following this truncation, the newly exposed N-terminal glutamate (B1630785) residue at position 11 undergoes a cyclization reaction to form pyroglutamate (pE). This post-translational modification is catalyzed by the enzyme Glutaminyl Cyclase (QC) . plos.orgresearchgate.netnih.gov Compelling evidence from studies using cell-based assays has confirmed that QC is pivotal in the generation of pyroglutamate-modified Aβ. researchgate.netnih.gov QC activity is favored in the acidic environments of secretory compartments where it can co-localize with APP. researchgate.net

Research has shown that overexpression of QC in animal models can induce behavioral deficits, while its inhibition or genetic knockout can rescue these phenotypes and reduce the burden of pyroglutamated Aβ. nih.govqucosa.de Furthermore, increased QC expression has been observed in the brains of Alzheimer's disease patients, correlating with the pGlu-Aβ load and cognitive decline. plos.orgqucosa.de This makes QC a prime therapeutic target.

Table 2: Key Enzymes in (Pyr11)-Aβ (11-40) Formation

| Enzyme | Role | Cellular Location | Reference |

|---|---|---|---|

| β-secretase (BACE1) | Cleaves APP to generate the N-terminus of Aβ(11-x) | Endosomes, Golgi apparatus | bachem.com |

Strategies for Inhibiting or Modulating (Pyr11)-Amyloid β-Protein (11-40) Aggregation Pathways

Given the high aggregation propensity of (Pyr11)-Aβ (11-40), a major focus of research is to develop strategies that can inhibit or modulate its assembly into toxic oligomers and fibrils. eurogentec.com The approaches being explored are diverse, ranging from small molecules to immunotherapy. nih.gov

Immunotherapy: Both active and passive immunotherapy strategies are being pursued.

Active Immunization: This involves stimulating the immune system to produce its own antibodies against the target peptide. However, since pyroglutamate-modified forms of Aβ lack the primary B-cell epitope found on full-length Aβ, specific immunogens are required. nih.gov

Passive Immunization: This approach involves the direct administration of monoclonal antibodies that specifically target pyroglutamated Aβ. bioserendipity.com Several such antibodies have been developed and tested in animal models, where they have been shown to reduce Aβ deposition and, in some cases, improve cognitive function. nih.gov

Small Molecule and Peptide Inhibitors: Various small molecules and engineered peptides are being investigated for their ability to interfere with the aggregation process. Some molecules, like Congo red and methylene blue, have been shown to inhibit the aggregation of Aβ, although their mechanisms can vary. nih.gov Other strategies involve developing peptides that target the early, dynamic precursor states of aggregation before stable oligomers or fibrils are formed. uu.nl The design of these inhibitors often focuses on specific molecular determinants, such as a balanced composition of flexible, aliphatic, and aromatic residues, rather than sequence-specific interactions. uu.nl

The Role of (Pyr11)-Amyloid β-Protein (11-40) in Early Pathological Mechanisms of Protein Misfolding Disorders

There is accumulating evidence that pyroglutamated Aβ species, including (Pyr11)-Aβ(11-40), are not merely components of late-stage plaques but are critical players in the early stages of Alzheimer's disease pathology. nih.govnih.gov These modified peptides act as potent seeds, accelerating the aggregation of other, less prone-to-aggregate Aβ species like Aβ(1-42). nih.govnih.gov

The formation of a pyroglutamate residue at the N-terminus removes a charge and increases the hydrophobicity of the peptide, which significantly enhances its propensity to aggregate. researchgate.netnih.gov This leads to the rapid formation of stable, soluble oligomers that are considered the primary neurotoxic species in Alzheimer's disease. acs.org Studies have shown that even small amounts of pyroglutamated Aβ oligomers are sufficient to trigger the aggregation of unmodified Aβ. researchgate.net

Furthermore, these pyroglutamated forms are more resistant to enzymatic degradation, leading to their persistence and accumulation in the brain. eurogentec.com This accumulation begins at the earliest stages of the disease, even before the onset of clinical symptoms, suggesting they play a key role in initiating the amyloid cascade. nih.gov The fibrils formed from pGlu11-Aβ(11-40) have been found to be more toxic to neurons and astrocytes than those formed from wildtype Aβ(1-40). nih.gov This combination of early appearance, seeding capability, and enhanced toxicity positions (Pyr11)-Aβ(11-40) as a crucial factor in the initial pathological events of Alzheimer's disease. nih.govmdpi.com

Integration of Multi-Omics and Systems Biology Approaches in Research

To unravel the complex role of (Pyr11)-Aβ(11-40) in neurodegeneration, researchers are increasingly turning to multi-omics and systems biology approaches. These strategies integrate large datasets from genomics, proteomics, metabolomics, and other "omics" fields to provide a holistic view of the molecular changes and network perturbations that occur in disease. nih.govresearchgate.net

By combining different omics data, researchers can move beyond studying single molecules in isolation and begin to understand the complex interplay between genes, proteins, and metabolites in the context of disease pathology. For example, proteomic and metabolomic analyses of plasma and other tissues from Alzheimer's models can identify proteins and metabolites that are associated with the presence of pyroglutamated Aβ. nih.gov

These identified molecules can then be mapped onto known biological pathways and networks. This network biology approach can help to:

Identify novel biomarkers for early diagnosis and disease progression. nih.gov

Uncover previously unknown molecular pathways involved in the production or toxicity of (Pyr11)-Aβ(11-40). medrxiv.org

Pinpoint central "hub" proteins or molecules in these networks that could serve as new therapeutic targets. nih.gov

Recent multi-omics studies in Alzheimer's disease have highlighted the importance of pathways related to the immune system, metabolism, and the gut-brain axis, providing a broader context in which to understand the impact of specific Aβ species. nih.govnih.gov Applying these powerful, data-driven approaches specifically to the study of (Pyr11)-Aβ(11-40) holds the potential to significantly accelerate the discovery of effective diagnostic and therapeutic strategies.

Advancing In Vitro and Ex Vivo Models for Comprehensive Research

Robust and relevant experimental models are essential for studying the complex biology of (Pyr11)-Aβ(11-40). Research in this area relies on a combination of in vitro (cell-based) and ex vivo (tissue-based) systems, each offering unique advantages.

In Vitro Models: Cell line models, such as differentiated SK-N-SH neuroblastoma cells, are widely used to investigate the molecular mechanisms of (Pyr11)-Aβ(11-40) formation and toxicity. plos.org These models allow for controlled experiments to, for example, study the regulation of QC expression in response to cellular stress, such as perturbed calcium homeostasis. plos.org Researchers have also used various cell lines to demonstrate that QC catalyzes the formation of pyroglutamated Aβ following the amyloidogenic processing of APP and to test the efficacy of QC inhibitors. researchgate.net

Ex Vivo Models: Ex vivo studies often utilize post-mortem human brain tissue from individuals with and without Alzheimer's disease. qucosa.denih.gov These tissues provide the most direct evidence for the presence and distribution of (Pyr11)-Aβ(11-40) in the human brain. Immunohistochemical analysis of hippocampal brain tissue, for instance, has revealed that pyroglutamated Aβ deposits can be found in both focal and diffuse patterns, associated with specific neuronal populations and pathways. nih.gov These studies have been crucial in correlating the levels of QC and pyroglutamated Aβ with the severity of dementia. qucosa.de

The combination of these models—from controlled cellular systems to complex human tissue—allows for a multi-faceted investigation into the role of (Pyr11)-Aβ(11-40), from its basic enzymatic formation to its ultimate contribution to neuropathology.

Table of Compounds

| Compound Name | Abbreviation |

|---|---|

| (Pyr11)-Amyloid β-Protein (11-40) | pGlu11-Aβ(11-40) |

| Amyloid Precursor Protein | APP |

| β-site APP cleaving enzyme 1 | BACE1 |

| Glutaminyl Cyclase | QC |

Q & A

Basic Research Questions

Q. What structural characteristics distinguish (Pyr11)-Aβ (11-40) from full-length Aβ (1-40/42)?

- Methodological Answer : The pyroglutamate modification at position 11 (Pyr11) truncates the N-terminal region of Aβ, removing residues 1–10. This alters aggregation kinetics and solubility. Structural characterization typically employs mass spectrometry (MS) for molecular weight confirmation (3133.67 Da) and circular dichroism (CD) to assess secondary structure shifts toward β-sheet dominance . Comparative studies with Aβ (1-40) reveal reduced fibrillization rates due to the absence of hydrophobic N-terminal residues .

Q. How is (Pyr11)-Aβ (11-40) detected in Alzheimer’s disease (AD) brain specimens?

- Methodological Answer : Immunohistochemistry (IHC) with pyroglutamate-specific antibodies (e.g., 3D6) is used to localize (Pyr11)-Aβ in post-mortem tissues. Insoluble amyloid pools are isolated via sequential extraction (e.g., formic acid for fibrillar fractions), followed by Western blotting or ELISA (e.g., High Molecular Amyloid β Oligomer ELISA Kit) to quantify truncated Aβ species .

Q. What is the role of β-secretase (BACE) in generating (Pyr11)-Aβ (11-40)?

- Methodological Answer : BACE cleaves amyloid precursor protein (APP) at the Glu11 site, producing C89 fragments. Subsequent γ-secretase processing yields Aβ (11-40/42). Overexpression of BACE in cell models (e.g., HEK293-APP) increases Aβ (11-40/42) secretion, validated by immunoprecipitation and MS .

Advanced Research Questions

Q. How do experimental designs differentiate the neurotoxic effects of (Pyr11)-Aβ oligomers versus full-length Aβ fibrils?

- Methodological Answer : Toxicity assays in primary neuronal cultures or organotypic brain slices compare oligomer-specific effects (e.g., synaptic long-term potentiation inhibition) versus fibril-induced cytotoxicity. Oligomers are isolated via size-exclusion chromatography, and toxicity is assessed using MTT assays, caspase-3 activation, and electrophysiology. Antibodies targeting oligomer-specific epitopes (e.g., A11) are used to block toxicity .

Q. What conflicting data exist regarding the toxicity mechanisms of (Pyr11)-Aβ (11-40)?

- Methodological Answer : Some studies attribute toxicity to soluble oligomers (e.g., ADDLs) that impair synaptic plasticity via Fyn kinase activation , while others implicate pyroglutamate-modified Aβ in enhancing oligomer stability and resistance to degradation . Discrepancies arise from model systems (e.g., synthetic peptides vs. endogenous brain extracts) and detection methods (e.g., ELISA vs. MS) .

Q. How can researchers optimize in vitro aggregation assays to study (Pyr11)-Aβ (11-40)?